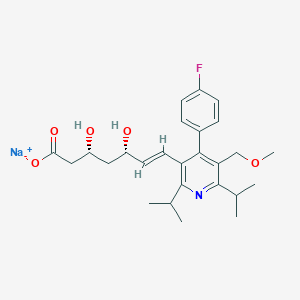

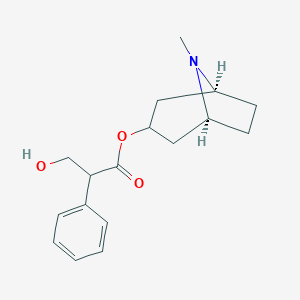

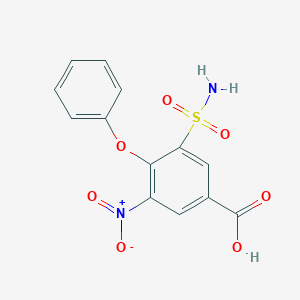

![molecular formula C27H30ClN7O3 B194505 Ethyl-3-(2-(((4-Carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazol-5-carboxamido)propanoat-Hydrochlorid CAS No. 211914-50-0](/img/structure/B194505.png)

Ethyl-3-(2-(((4-Carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazol-5-carboxamido)propanoat-Hydrochlorid

Übersicht

Beschreibung

Dabigatran (ethyl ester hydrochloride) is a synthetic compound that acts as a direct and reversible thrombin inhibitor. It is primarily used as an anticoagulant to prevent and treat thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. Dabigatran is also used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation .

Wissenschaftliche Forschungsanwendungen

Dabigatran (Ethyl-ester-Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung in der Untersuchung von Thrombin-Inhibitoren und Antikoagulationsmechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Blutgerinnungspfade und Wechselwirkungen mit Thrombin.

Medizin: Ausgiebig untersucht auf seine klinischen Anwendungen bei der Vorbeugung und Behandlung thromboembolischer Erkrankungen sowie bei der Reduzierung des Schlaganfallrisikos bei Patienten mit Vorhofflimmern

Industrie: Wird bei der Entwicklung neuer Antikoagulanzien und Formulierungen eingesetzt.

Wirkmechanismus

Dabigatran (Ethyl-ester-Hydrochlorid) entfaltet seine Wirkung durch die direkte Hemmung von Thrombin, einem Schlüsselenzym in der Blutgerinnungskaskade. Thrombin wandelt Fibrinogen in Fibrin um, was zur Blutgerinnungsbildung führt. Durch die Hemmung von Thrombin verhindert Dabigatran die Bildung von Fibrin-Gerinnseln, wodurch das Risiko thromboembolischer Ereignisse reduziert wird . Die Verbindung bindet sowohl an freies als auch an gerinnungsgebundenes Thrombin, wodurch sie in verschiedenen klinischen Situationen wirksam wird .

Wirkmechanismus

Target of Action

Dabigatran Ethyl Ester Hydrochloride, also known as Dabigatran, primarily targets thrombin (factor II) in the human coagulation system . Thrombin plays a central role in coagulation and hemostasis by activating factors V, XI, and fibrinogen itself (factor I) . Dabigatran also inhibits ribosyldihydronicotinamide dehydrogenase (NQO2) .

Mode of Action

Dabigatran is a direct and reversible inhibitor of thrombin activity . It imitates part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact, making possible the conversion to fibrin . This results in the inhibition of thrombin’s key role in human hemostasis . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation .

Biochemical Pathways

By inhibiting thrombin, Dabigatran affects the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot. Thrombin plays a central role in this cascade by activating platelets, catalyzing fibrinogen conversion into fibrin, and promoting clot stabilization . Therefore, Dabigatran’s inhibition of thrombin disrupts these processes, reducing the risk of thrombosis.

Pharmacokinetics

Dabigatran is rapidly absorbed and converted to its active form after oral administration . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is a stable anticoagulation effect . It increases the prothrombin time (PT and the ratio INR), activated partial thromboplastin time (APTT), the thrombin time (TT), and the ecarin time (ECT) . This anticoagulation effect reduces the risk of venous thromboembolic events or stroke in patients .

Action Environment

The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment . It is contraindicated in patients with end-stage renal disease .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Dabigatran Ethyl Ester Hydrochloride acts as a direct and reversible thrombin inhibitor . It inhibits the key role of thrombin in human hemostasis by activating factors V, XI, and fibrinogen itself .

Cellular Effects

Dabigatran Ethyl Ester Hydrochloride provides a stable anticoagulation effect without any need to perform periodical laboratory controls . It has been shown to be safe and effective in clinical evidence .

Molecular Mechanism

The molecular mechanism of Dabigatran Ethyl Ester Hydrochloride involves direct inhibition of thrombin activity. It is a peptidomimetic inhibitor of thrombin, imitating part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact and make possible the conversion to fibrin .

Temporal Effects in Laboratory Settings

The pharmacokinetic profile of Dabigatran Ethyl Ester Hydrochloride is predictable . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration. The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Dosage Effects in Animal Models

In animal models, significant dose- and time-dependent anticoagulant efficacy ex vivo has been demonstrated after intravenous administration of Dabigatran .

Metabolic Pathways

Dabigatran Ethyl Ester Hydrochloride is not metabolized by cytochrome P450 isoenzymes . It interacts with the human coagulation system, particularly with factors V, XI, and fibrinogen .

Transport and Distribution

Dabigatran Ethyl Ester Hydrochloride is rapidly absorbed and converted to its active form, Dabigatran . It has a volume of distribution of 50–70 L in humans .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dabigatran (Ethyl-ester-Hydrochlorid) umfasst mehrere Schritte, darunter Nitrierung, Cyanierung, Pinner-Reaktion, Veresterung, Reduktion und Alkylierung . Der Prozess beginnt typischerweise mit der Nitrierung von Brombenzol, um eine Nitroverbindung zu bilden, gefolgt von Cyanierung, um eine Cyanogruppe einzuführen. Die Pinner-Reaktion wird dann verwendet, um die Cyanogruppe in ein Iminoether umzuwandeln, das anschließend verestert wird, um den Ethylester zu bilden. Anschließend werden Reduktions- und Alkylierungsschritte durchgeführt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dabigatran (Ethyl-ester-Hydrochlorid) beinhaltet ähnliche Synthesewege, jedoch mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Acylchlorierung, Acylamidierung, Aminierung, Hydrierung, Cyclisierung, Pinner-Reaktion und Veresterung . Der Einsatz fortschrittlicher Reinigungstechniken und kontrollierter Reaktionsparameter stellt die Produktion von hochwertigem Dabigatran sicher, das für pharmazeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dabigatran (Ethyl-ester-Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Dabigatran kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen werden im Syntheseprozess verwendet, um Nitrogruppen in Aminogruppen umzuwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von Dabigatran verwendet werden, sind Brombenzol, Nitrierungsmittel, Cyanierungsmittel, Reduktionsmittel (wie Wasserstoffgas und Katalysatoren) und Alkylierungsmittel . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um optimale Ausbeuten und Produktreinheit zu gewährleisten .

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus den Reaktionen von Dabigatran gebildet werden, gehören seine verschiedenen Zwischenprodukte, wie Nitroverbindungen, Cyanverbindungen, Iminoether und die endgültige Ethyl-ester-Hydrochlorid-Form .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Argatroban: Ein weiterer direkter Thrombin-Inhibitor, der als Antikoagulans verwendet wird.

Melagatran: Ein direkter Thrombin-Inhibitor, der aufgrund von Stabilitätsproblemen vom Markt genommen wurde.

Ximelagatran: Ein oraler direkter Thrombin-Inhibitor, der ebenfalls aufgrund von Sicherheitsbedenken zurückgezogen wurde.

Einzigartigkeit von Dabigatran

Dabigatran (Ethyl-ester-Hydrochlorid) ist unter den direkten Thrombin-Inhibitoren aufgrund seiner oralen Bioverfügbarkeit und seines vorhersehbaren pharmakokinetischen Profils einzigartig. Im Gegensatz zu anderen Antikoagulanzien erfordert Dabigatran keine routinemäßige Laborüberwachung, was es für Patienten bequemer macht . Zusätzlich sorgt seine reversible Bindung an Thrombin für eine stabile Antikoagulation mit einem geringeren Risiko für Blutungskomplikationen .

Eigenschaften

IUPAC Name |

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBKCGBULSVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593523 | |

| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211914-50-0 | |

| Record name | Dabigatran ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABIGATRAN ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBB8W334AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

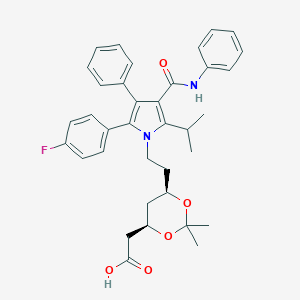

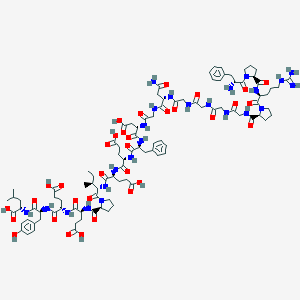

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid](/img/structure/B194440.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)